Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
CAS No.: 478518-99-9
Cat. No.: VC0118754
Molecular Formula: C18H41N2O10P
Molecular Weight: 477.496
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478518-99-9 |
|---|---|
| Molecular Formula | C18H41N2O10P |
| Molecular Weight | 477.496 |
| IUPAC Name | cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate |
| Standard InChI | InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1; |
| Standard InChI Key | PHGHUASQVVQLSG-MHXAVDDSSA-N |
| SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is identified by the CAS Registry Number 478518-99-9. This compound is known by several names and synonyms in scientific literature, as presented in Table 1 .
Table 1: Nomenclature and Identifiers of the Compound
| Aspect | Identifier/Name |
|---|---|
| CAS Number | 478518-99-9 |
| IUPAC Name | cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate |
| Common Name | α-D-Glucopyranose-1-13C 1-(Dihydrogen phosphate) Cyclohexanamine Monohydrate |
| Alternative Names | α-D-[1-13C]glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate |
| InChIKey | PHGHUASQVVQLSG-MHXAVDDSSA-N |
| PubChem Compound ID | 131879671 |
The naming conventions reflect both the chemical structure and the specific 13C labeling at position 1 of the glucose moiety, emphasizing its specialized nature as an isotopically labeled compound designed for research applications .
Structural Characteristics
This compound consists of a glucose unit with a phosphate group at position 1 (the anomeric carbon), where the carbon is specifically labeled with the 13C isotope. It exists as a salt with cyclohexanamine and includes one molecule of water (monohydrate). The stereochemistry of the glucose portion is specified by (2R,3R,4S,5S,6R), indicating the precise three-dimensional configuration of substituents at each chiral carbon .
The structural representation can be described using the following identifiers:
-
Standard InChI: InChI=1S/2C6H13N.C6H13O9P.H2O/c27-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h26H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;
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SMILES Notation: C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1C@HO)O.O
The compound's structure includes several key components:
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A glucose moiety with 13C isotope at position 1
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A phosphate group (-PO₄H₂) attached to the anomeric carbon
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Cyclohexanamine as the counter-ion
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One molecule of water of crystallization
The α-configuration at the anomeric carbon is significant, as it distinguishes this compound from the β-anomer, which would have different chemical and biological properties. This specific stereochemistry is crucial for its interactions with enzymes and other biological molecules in metabolic studies .
Physical and Chemical Properties
The physical and chemical properties of Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate are summarized in Table 2 .
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₄₁N₂O₁₀P |
| Molecular Weight | 477.496 g/mol |
| Physical State | Solid |
| Solubility | Water-soluble |
| Recommended Storage Temperature | 2-8°C or -20°C |
| Purity (Commercial) | ≥95% |
| Isotopic Enrichment | ≥98% atom% 13C |
The compound is water-soluble, which is characteristic of phosphorylated carbohydrates. Based on information about similar compounds, its solubility in PBS (pH 7.2) is approximately 10 mg/ml . The high isotopic enrichment (≥98% atom% 13C) ensures reliable results in isotope tracing experiments, minimizing background interference from natural abundance 13C .
Applications in Research
Metabolic Studies
Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate serves as a valuable tool in metabolic research due to its 13C labeling. The compound enables precise tracking of carbon through metabolic pathways, particularly those involving glucose metabolism .
Key applications in metabolic studies include:
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Tracing the fate of glucose carbon atoms through glycolysis, the pentose phosphate pathway, and other carbohydrate metabolic routes
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Investigating metabolic flux through glucose-utilizing pathways
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Studying the interconversion between glucose-1-phosphate and other phosphorylated sugars
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Examining the incorporation of glucose-derived carbon into various cellular components
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Measuring kinetics of enzymatic reactions involving glucose phosphates
The 13C labeling provides a distinct advantage over non-labeled compounds in these studies, as it allows for specific detection and quantification of metabolites derived from the labeled precursor, even in complex biological samples with numerous endogenous compounds .
Carbohydrate Metabolism Research
As a phosphorylated glucose derivative, this compound plays a significant role in research related to carbohydrate metabolism. Similar to α-D-Glucose-1,6-bisphosphate, which has been established as a cofactor for bacterial phosphopentomutase and used extensively in carbohydrate metabolism research, this 13C-labeled glucose-1-phosphate serves as a substrate or cofactor in various enzymatic reactions .
Specific research applications include:
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Studies on the roles of glucose-1-phosphate in glycogen synthesis and degradation
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Investigation of phosphoglucomutase function in converting glucose-1-phosphate to glucose-6-phosphate
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Research on the regulation of carbohydrate metabolism in various tissues
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Examination of bacterial carbohydrate metabolism, particularly in the context of potential antimicrobial targets
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Exploration of metabolic disorders related to glucose metabolism
The availability of this high-purity, isotopically labeled compound has significantly contributed to advancing research on GH65 phosphorylases and facilitated the synthesis of diverse α-glucosides by these enzymes .
Isotopic Tracing Applications
The strategic 13C labeling at position 1 of the glucose moiety makes this compound especially valuable for isotopic tracing studies using techniques such as 13C-NMR spectroscopy and mass spectrometry .
Specific applications include:
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Tracking the redistribution of carbon skeletons in metabolic networks
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Measuring flux through specific biochemical reactions
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Investigating the contribution of different metabolic pathways to the synthesis of cellular components
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Studying the L-type pentose phosphate cycle and other carbohydrate metabolic pathways
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Elucidating structures of metabolic intermediates in aqueous solution
These applications have been exemplified in studies such as the 13C-NMR investigation of intermediates in the L-type pentose phosphate cycle, where isotopically enriched analogues were used to make assignments to individual carbon atoms and establish the structures of major contributing forms in aqueous solution .
Analytical Methods and Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing 13C-labeled compounds like Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate. The 13C enrichment at position 1 provides enhanced sensitivity for NMR detection of this specific carbon .
For 13C-NMR analysis of this compound:
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The sample is typically dissolved in deuterated solvents such as D₂O
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Spectra are recorded with appropriate parameters to detect the enhanced signal from the 13C-labeled position
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Chemical shifts provide information about the carbon's chemical environment
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Coupling patterns reveal interactions with neighboring nuclei
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Comparison with related compounds and reference standards aids in structural confirmation
Experimental conditions for 13C-NMR characterization often include:
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Sample concentration of approximately 100 mM
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Temperature control at 25°C
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pH adjustment to 7.4
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Chemical shift referencing to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
These NMR techniques allow researchers to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume